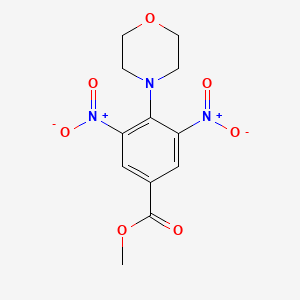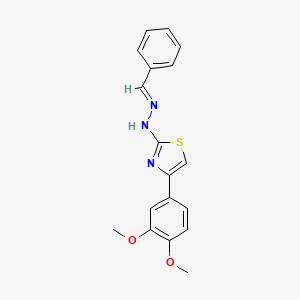
3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole est un composé appartenant à la classe des oxadiazoles, qui sont des composés hétérocycliques contenant un atome d'oxygène et deux atomes d'azote dans un cycle à cinq chaînons
Préparation Méthodes
Voies de Synthèse et Conditions de Réaction
La synthèse du this compound implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 4-fluorobenzohydrazide avec la 4-butylcyclohexanone en présence d'un agent déshydratant tel que l'oxychlorure de phosphore (POCl3). La réaction est effectuée sous reflux, conduisant à la formation du cycle oxadiazole.
Méthodes de Production Industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et l'utilisation de catalyseurs, afin de garantir un rendement élevé et une pureté du produit final.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with 4-butylcyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types de Réactions
Le 3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent conduire à la formation d'amines ou d'autres produits réduits.
Substitution: L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes par des réactions de substitution aromatique nucléophile.
Réactifs et Conditions Communs
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution: Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour des réactions de substitution.
Produits Principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines.
Applications de la Recherche Scientifique
Le this compound présente plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Le composé peut être utilisé dans l'étude des systèmes biologiques et comme composé de tête potentiel pour le développement de médicaments.
Industrie: Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'Action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, conduisant à la modulation des voies biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes, conduisant à la perturbation des processus métaboliques dans les micro-organismes ou les cellules cancéreuses.
Applications De Recherche Scientifique
3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Comparaison Avec Des Composés Similaires
Composés Similaires
3-(4-Butylcyclohexyl)-5-phényl-1,2,4-oxadiazole: Structure similaire mais sans l'atome de fluor sur le cycle phényle.
3-(4-Butylcyclohexyl)-5-(4-chlorophényl)-1,2,4-oxadiazole: Structure similaire mais avec un atome de chlore au lieu du fluor.
3-(4-Butylcyclohexyl)-5-(4-méthylphényl)-1,2,4-oxadiazole: Structure similaire mais avec un groupe méthyle sur le cycle phényle.
Unicité
La présence de l'atome de fluor dans le 3-(4-Butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole confère des propriétés uniques au composé, telles qu'une lipophilie accrue et un potentiel d'interactions plus fortes avec les cibles biologiques. Cela en fait un composé précieux pour la recherche et le développement dans divers domaines.
Propriétés
Formule moléculaire |
C18H23FN2O |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-(4-butylcyclohexyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H23FN2O/c1-2-3-4-13-5-7-14(8-6-13)17-20-18(22-21-17)15-9-11-16(19)12-10-15/h9-14H,2-8H2,1H3 |
Clé InChI |
SFHYFYVXRHUWNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707830.png)



![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11707860.png)

![4-methoxy-N-{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11707878.png)
